N'-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide
Description
N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a hexanediamide chain. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N'-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-11-6-2-1-5-10(11)12-9-22-15(18-12)19-14(21)8-4-3-7-13(17)20/h1-2,5-6,9H,3-4,7-8H2,(H2,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBXGLRBRINGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC(=N2)NC(=O)CCCCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzonitrile with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The final step involves the coupling of the oxazole derivative with hexanediamide under specific reaction conditions, such as the use of a coupling agent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can be carried out to modify the oxazole ring or the fluorophenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide involves its interaction with specific molecular targets. The oxazole ring and the fluorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)-1,3-oxazol-5-yl]-N-(1-methylethyl)-1,3-benzothiazol-2-amine: This compound shares the oxazole and fluorophenyl moieties but differs in the presence of a benzothiazole ring.
4-[3-(2-fluorophenyl)-1,2-oxazol-5-yl]aniline: Similar in having the oxazole and fluorophenyl groups, but with an aniline substitution.
Uniqueness
N’-[4-(2-fluorophenyl)-1,3-oxazol-2-yl]hexanediamide is unique due to its specific combination of the oxazole ring, fluorophenyl group, and hexanediamide chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
